(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Description
The compound belongs to a class of chemicals that are synthesized through complex organic reactions, often serving as key intermediates or active pharmaceutical ingredients (APIs) in drug discovery and development processes. It is characterized by its unique structural framework, which includes multiple stereocenters and functional groups contributing to its chemical and physical properties.
Synthesis Analysis
Enantioselective synthesis methods are critical for constructing such complex molecules, ensuring the desired stereochemistry. For instance, the synthesis of related bicyclic and tricyclic compounds often employs strategies like iodolactamization, cyclopropanation, and Pauson-Khand reactions as key steps to construct the core structure with the required stereocontrol (Campbell et al., 2009); (Gan et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of azabicyclo[3.1.0]hexane rings, which are pivotal in defining the molecule's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structure of these molecules, confirming their stereochemistry and functional group orientation (Moriguchi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like carboxamide, cyclohexyl, and azabicyclo rings. They undergo reactions typical of amides, cycloalkanes, and bicyclic compounds, including nucleophilic substitutions, cycloadditions, and rearrangements. These reactions are often leveraged in further functionalization steps or during the synthesis of analogs (Katagiri et al., 1986).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, are closely tied to their molecular structure. The presence of bulky tert-butyl groups and multiple stereocenters can significantly affect these properties, impacting the compound's behavior in chemical syntheses and formulations (Ishii et al., 2000).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity, and stability, are dictated by the compound's functional groups. For instance, the amide and cyclopropyl groups may confer stability towards hydrolysis and oxidative conditions, whereas the presence of azabicyclo rings may introduce strain, influencing reactivity patterns (Sorensen & Sun, 1996).
Scientific Research Applications
- Enantioselective Synthesis and Cyclopropanation :
- (1R,5S)‐(−)‐6,6‐Dimethyl‐3‐Oxabicyclo[3.1.0]Hexan‐2‐One was synthesized, showcasing highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2‐pyrrolidone‐5(R)‐carboxylate] (Doyle et al., 2003).
- Stereoselective Synthesis :
- A stereoselective and scalable synthesis of structurally related azabicyclohexanes was reported, highlighting the importance of controlling the stereoselectivity in the cyclopropanation step (Gan et al., 2013).
- Crystal Structure Analysis :
- The crystal structure of Telaprevir, a compound with structural similarities, was analyzed, revealing helical chains based on three-point hydrogen-bond connections and providing insights into the chiralities of the stereocentres involved in the synthesis (Gelbrich et al., 2013).
properties
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-28,42H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,27?,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXRATSZUNDEEV-XUVLPORMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)NC1CC1)O)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098031 | |
Record name | 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501098031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
CAS RN |
1208245-90-2 | |
Record name | 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208245-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501098031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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